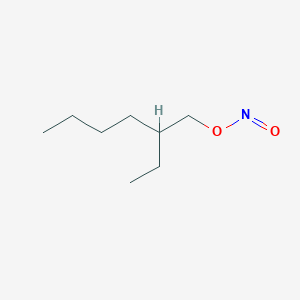
2-Ethylhexyl nitrite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylhexyl nitrite is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Cetane Improvement
The primary application of 2-EHN is as a cetane improver in diesel formulations. Studies have demonstrated that adding 2-EHN significantly enhances the autoignition properties of diesel blends. For instance:
- Effect on Ignition Delay : Research indicates that increasing the concentration of 2-EHN in diesel blends reduces ignition delay (ID), which is crucial for improving combustion efficiency. A study showed that adding 20,000 ppm of 2-EHN resulted in ID values comparable to those recorded for pure diesel .
- Combustion Characteristics : The presence of 2-EHN not only shortens ID but also influences other combustion parameters such as peak combustion pressure and pressure rise rates . This leads to improved performance metrics like brake thermal efficiency (BTE) and reduced emissions.
| Concentration (ppm) | Ignition Delay (ms) | BTE Improvement (%) | NOx Emissions Reduction (%) |
|---|---|---|---|
| 0 | Baseline | Baseline | Baseline |
| 1000 | Reduced | +0.5 | -9.20 |
| 2000 | Further Reduced | +1.0 | -17.57 |
| 20000 | Comparable to Diesel | Significant | Variable |
Emission Reductions
The incorporation of 2-EHN has been linked to reductions in harmful emissions from diesel engines:
- NOx Emissions : Studies have shown that using fuel doped with 2-EHN can lower nitrogen oxides (NOx) emissions by optimizing combustion temperatures through enhanced cetane numbers .
- Soot Emissions : Research indicates that adding 2% 2-EHN to certain fuel blends can lead to an 80% reduction in soot emissions, highlighting its potential for cleaner combustion .
Biodegradability Studies
Despite its advantages as a fuel additive, the biodegradability of 2-EHN has raised concerns:
- Microbial Degradation : Research has identified Mycobacterium austroafricanum IFP 2173 as an effective degrader of 2-EHN, albeit at slow rates . The compound's low water solubility and high volatility contribute to its poor biodegradability.
- Environmental Impact : Given its recalcitrance, accidental releases into the environment could pose risks due to limited data on its degradation pathways and effects on microbial communities .
Engine Performance Studies
Several studies have investigated the performance impacts of adding 2-EHN to various fuel blends:
- A study analyzing a blend of ethanol and diesel with varying concentrations of 2-EHN found improvements in combustion efficiency and reductions in CO and NOx emissions .
- Another investigation focused on blends containing dimethyl carbonate and diesel, revealing that incorporating 0.5% to 2% 2-EHN improved ignition characteristics while maintaining lower emissions compared to traditional diesel fuels .
Environmental Assessments
Research has highlighted both positive and negative environmental impacts associated with the use of 2-EHN:
属性
CAS 编号 |
1653-42-5 |
|---|---|
分子式 |
C8H17NO2 |
分子量 |
159.23 g/mol |
IUPAC 名称 |
2-ethylhexyl nitrite |
InChI |
InChI=1S/C8H17NO2/c1-3-5-6-8(4-2)7-11-9-10/h8H,3-7H2,1-2H3 |
InChI 键 |
DAQIQPHKWNXNKB-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CON=O |
规范 SMILES |
CCCCC(CC)CON=O |
Key on ui other cas no. |
1653-42-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















